4-[2-(1-ethylpyrazol-4-yl)quinolin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
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Overview
Description
The compound 4-[2-(1-ethylpyrazol-4-yl)quinolin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic molecule featuring multiple heterocyclic rings and a unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-ethylpyrazol-4-yl)quinolin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves multiple steps, starting with the preparation of the quinoline and pyrazole intermediates. The key steps include:
Formation of the quinoline ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Synthesis of the pyrazole ring: This can be done via the reaction of hydrazine with a 1,3-diketone.
Coupling of the quinoline and pyrazole rings: This step involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to link the two heterocycles.
Formation of the tetracyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases to promote ring closure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1-ethylpyrazol-4-yl)quinolin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to the formation of dihydroquinoline derivatives.
Scientific Research Applications
4-[2-(1-ethylpyrazol-4-yl)quinolin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer or antimicrobial agent.
Materials Science: Its complex framework could be useful in the design of novel materials with specific electronic or photophysical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-[2-(1-ethylpyrazol-4-yl)quinolin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or altering protein conformation. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiadiazine core and exhibit various biological activities.
1,2,4-Triazole derivatives: These compounds are known for their anticancer and antimicrobial properties.
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound has shown significant antiviral and antimicrobial activities.
Uniqueness
4-[2-(1-ethylpyrazol-4-yl)quinolin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene:
Properties
Molecular Formula |
C26H20N8S |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
4-[2-(1-ethylpyrazol-4-yl)quinolin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C26H20N8S/c1-4-33-12-16(11-28-33)20-10-18(17-7-5-6-8-19(17)30-20)24-31-25-23-22(27-13-34(25)32-24)21-14(2)9-15(3)29-26(21)35-23/h5-13H,4H2,1-3H3 |
InChI Key |
FSYFPPNJPXGNFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C4=NN5C=NC6=C(C5=N4)SC7=C6C(=CC(=N7)C)C |
Origin of Product |
United States |
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